molecular formula C16H17ClN2O2S2 B2626253 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1795302-54-3

7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2626253
CAS No.: 1795302-54-3
M. Wt: 368.89
InChI Key: FAPQWGIARFDFHB-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyridinylsulfonyl group

Scientific Research Applications

7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Its unique structure could be explored for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The thiazepane ring and the functional groups attached to it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane include other thiazepane derivatives with different substituents on the ring or the aromatic groups. Examples include:

  • 7-(2-Bromophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
  • 7-(2-Chlorophenyl)-4-(pyridin-2-ylsulfonyl)-1,4-thiazepane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S2/c17-15-6-2-1-5-14(15)16-7-9-19(10-11-22-16)23(20,21)13-4-3-8-18-12-13/h1-6,8,12,16H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPQWGIARFDFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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